molecular formula C29H32N2OS B11631189 3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one CAS No. 4642-71-1

3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11631189
CAS No.: 4642-71-1
M. Wt: 456.6 g/mol
InChI Key: IAYPFHFWJCJVTL-UHFFFAOYSA-N
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Description

“3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” likely involves multiple steps, including the formation of the spiro ring system and the introduction of the functional groups. Typical synthetic routes might include:

    Formation of the Spiro Ring System: This could involve a cyclization reaction where two ring systems are formed simultaneously.

    Introduction of Functional Groups: Functional groups such as the 4-methylbenzyl and 2-methylprop-2-en-1-yl sulfanyl groups might be introduced through substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the spiro ring can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential as therapeutic agents. The presence of multiple functional groups suggests that it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other spiro compounds with different functional groups. Examples could be:

    Spiro[cyclohexane-1,3’-indoline]: A simpler spiro compound with different ring systems.

    Spiro[benzofuran-2,1’-cyclohexane]: Another spiro compound with a benzofuran ring.

Uniqueness

The uniqueness of “3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” lies in its specific combination of functional groups and ring systems, which might confer unique chemical and biological properties.

Properties

CAS No.

4642-71-1

Molecular Formula

C29H32N2OS

Molecular Weight

456.6 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C29H32N2OS/c1-20(2)19-33-28-30-26-24-10-6-5-9-23(24)17-29(15-7-4-8-16-29)25(26)27(32)31(28)18-22-13-11-21(3)12-14-22/h5-6,9-14H,1,4,7-8,15-19H2,2-3H3

InChI Key

IAYPFHFWJCJVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=C)C

Origin of Product

United States

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